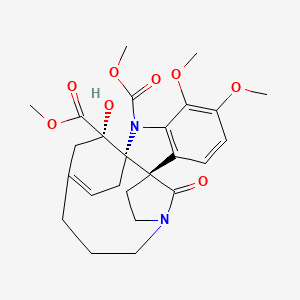
Pauciflorine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pauciflorine B is a natural product found in Kopsia pauciflora with data available.
科学的研究の応用
Introduction to Pauciflorine B
This compound is a monoterpene alkaloid derived from plants of the Kopsia genus, which are known for their diverse pharmacological properties. This compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
This compound has a complex chemical structure characterized by a unique arrangement of carbon and nitrogen atoms typical of alkaloids. The total synthesis of this compound has been achieved through various synthetic pathways, showcasing its intricate molecular architecture. Notably, the synthesis involves multiple steps that utilize advanced organic chemistry techniques, including the Pictet-Spengler reaction and other transformation methods to yield the final product with high purity and yield .
Anticancer Activity
This compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that it possesses moderate growth inhibitory activity against breast carcinoma cell lines (MDA-231), with an IC50 value ranging from 15 to 63 μM. This suggests its potential as a lead compound for the development of new anticancer agents .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have shown that compounds derived from Kopsia species, including this compound, possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. The compound is part of a broader class of monoterpene alkaloids that have been shown to exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This application stems from its ability to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various alkaloids, this compound was tested alongside other compounds from Kopsia. The results indicated that it significantly inhibited the proliferation of MDA-231 cells compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of several monoterpene alkaloids revealed that this compound exhibited notable activity against specific bacterial strains. This study underscores the importance of exploring natural products for developing new antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Structure | Monoterpene alkaloid |
| Source | Kopsia species |
| Anticancer IC50 | 15-63 μM (MDA-231 cell line) |
| Antimicrobial Activity | Effective against several bacterial strains |
| Anti-inflammatory Activity | Demonstrated in various studies |
| Neuroprotective Potential | Inhibits acetylcholinesterase |
特性
分子式 |
C25H30N2O8 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
dimethyl (1S,9S,18S)-18-hydroxy-4,5-dimethoxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3(8),4,6,16(20)-tetraene-2,18-dicarboxylate |
InChI |
InChI=1S/C25H30N2O8/c1-32-17-8-7-16-18(19(17)33-2)27(22(30)35-4)25-10-9-15(14-24(25,31)21(29)34-3)6-5-12-26-13-11-23(16,25)20(26)28/h7-9,31H,5-6,10-14H2,1-4H3/t23-,24-,25+/m1/s1 |
InChIキー |
SQMISQBTNOKVMW-SDHSZQHLSA-N |
異性体SMILES |
COC1=C(C2=C(C=C1)[C@]34CCN(C3=O)CCCC5=CC[C@@]4(N2C(=O)OC)[C@@](C5)(C(=O)OC)O)OC |
正規SMILES |
COC1=C(C2=C(C=C1)C34CCN(C3=O)CCCC5=CCC4(N2C(=O)OC)C(C5)(C(=O)OC)O)OC |
同義語 |
pauciflorine B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















